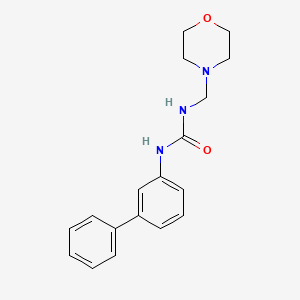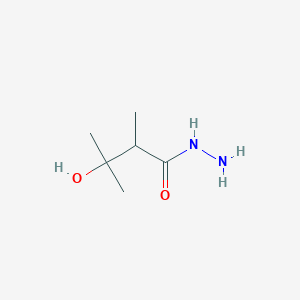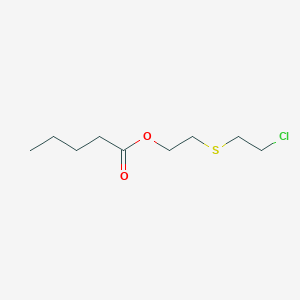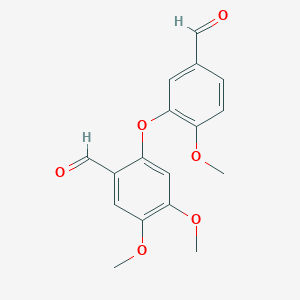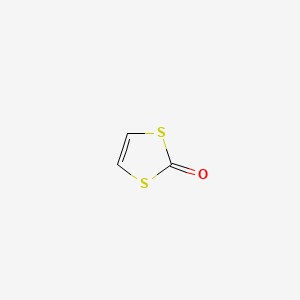
Selenocyanic acid, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenocyanic acid, butyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from selenocyanic acid and butanol, combining the properties of both selenium and organic esters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Selenocyanic acid, butyl ester can be synthesized through the esterification of selenocyanic acid with butanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Selenocyanic acid+Butanol→Selenocyanic acid, butyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the ester. The reaction is carried out in a reactor where selenocyanic acid and butanol are continuously fed, and the ester is continuously removed to drive the reaction to completion.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to yield selenocyanic acid and butanol.
Reduction: The ester can be reduced to its corresponding alcohol and selenide using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Selenocyanic acid and butanol.
Reduction: Butanol and selenide.
Substitution: Depending on the nucleophile, different substituted selenocyanic acid esters.
Aplicaciones Científicas De Investigación
Selenocyanic acid, butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other selenium-containing compounds.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drugs that require selenium as a component.
Industry: Utilized in the production of fragrances and flavorings due to its ester properties.
Mecanismo De Acción
The mechanism of action of selenocyanic acid, butyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release selenocyanic acid, which can then participate in redox reactions due to the presence of selenium. These redox reactions are crucial in biological systems where selenium acts as an antioxidant, protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Ethyl selenocyanate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl selenocyanate: Contains a methyl group instead of a butyl group.
Propyl selenocyanate: Contains a propyl group instead of a butyl group.
Uniqueness: Selenocyanic acid, butyl ester is unique due to its specific butyl group, which imparts distinct physical and chemical properties compared to its ethyl, methyl, and propyl counterparts. The butyl group can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other selenocyanates might not be as effective.
Propiedades
Número CAS |
4700-45-2 |
|---|---|
Fórmula molecular |
C5H9NSe |
Peso molecular |
162.10 g/mol |
Nombre IUPAC |
butyl selenocyanate |
InChI |
InChI=1S/C5H9NSe/c1-2-3-4-7-5-6/h2-4H2,1H3 |
Clave InChI |
VIOHIHGFOAWMAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)


